Fura-2 Pentapotassium Salt: An In-Depth Technical Guide for Cellular Calcium Measurement
Fura-2 Pentapotassium Salt: An In-Depth Technical Guide for Cellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 pentapotassium salt is a high-affinity, ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations ([Ca²⁺]i). As a cell-impermeant salt, it requires direct introduction into the cytoplasm, making it a valuable tool for quantitative single-cell analyses where controlled loading is paramount. This guide provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use in research and drug development.
Fura-2 is an aminopolycarboxylic acid-based chelator that exhibits a spectral shift upon binding to Ca²⁺.[1] This ratiometric property, where the fluorescence intensity ratio at two different excitation wavelengths is used to determine ion concentration, allows for accurate measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[2][3] This makes Fura-2 a superior choice for robust and reproducible quantification of intracellular calcium dynamics.
Core Principles and Mechanism of Action
Fura-2 operates on the principle of dual-excitation ratiometric fluorescence. The unbound indicator is maximally excited at approximately 363-380 nm, while the Ca²⁺-bound form exhibits an excitation maximum at around 335-340 nm.[4][5] In both states, the fluorescence emission peak remains relatively constant at approximately 510 nm.[4][5]
By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F₃₄₀/F₃₈₀) can be calculated. This ratio is directly proportional to the intracellular free Ca²⁺ concentration.[5] This ratiometric approach provides a built-in calibration, correcting for variations in dye loading, cell volume, and potential dye leakage, thus ensuring high accuracy in [Ca²⁺]i measurements.[2]
Quantitative Data
A clear understanding of the physicochemical and spectral properties of Fura-2 pentapotassium salt is crucial for its effective application. The following tables summarize the key quantitative data for this indicator.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₂K₅N₃O₁₄ | [6][7] |
| Molecular Weight | 831.99 g/mol | [7] |
| Appearance | Light yellow solid | [6][7] |
| Solubility | Soluble in DMSO | [7] |
| Cell Permeability | Membrane impermeant | [6] |
| Spectral Property | Value | Reference |
| Excitation (Ca²⁺-free) | 363 nm | [6][7] |
| Excitation (Ca²⁺-bound) | 335 nm | [6][7] |
| Emission (Ca²⁺-free & bound) | ~510-512 nm | [6][7] |
| Dissociation Constant (Kd) for Ca²⁺ | 145 nM (at 22°C, pH 7.2) | [7] |
| Molar Extinction Coefficient (ε) at 363 nm (Ca²⁺-free) | 27,000 M⁻¹cm⁻¹ | [7] |
| Molar Extinction Coefficient (ε) at 335 nm (Ca²⁺-bound) | 35,000 M⁻¹cm⁻¹ | [7] |
Signaling Pathway and Experimental Workflow
GPCR-Mediated Calcium Signaling Pathway
Fura-2 is frequently employed to study intracellular calcium mobilization following the activation of G protein-coupled receptors (GPCRs). The diagram below illustrates a typical signaling cascade initiated by ligand binding to a Gq-coupled GPCR, leading to an increase in intracellular calcium.
General Experimental Workflow
The following diagram outlines the key steps involved in a typical experiment using Fura-2 pentapotassium salt for intracellular calcium measurement.
Experimental Protocols
Preparation of Fura-2 Pentapotassium Salt Stock Solution
Materials:
-
Fura-2 pentapotassium salt
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of Fura-2 pentapotassium salt and anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-5 mM stock solution by dissolving the Fura-2 pentapotassium salt in anhydrous DMSO. For example, to make a 1 mM stock solution from 1 mg of Fura-2 (MW = 831.99), add 1.202 mL of DMSO.
-
Vortex thoroughly until the salt is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture. A desiccator is recommended for long-term storage. The DMSO stock solution is stable for several months under these conditions.
Cell Loading Protocols
Since Fura-2 pentapotassium salt is cell-impermeant, it must be introduced into the cytoplasm through physical means. The choice of method depends on the cell type and experimental requirements.
2.1 Microinjection
This method allows for precise control over the amount of dye loaded into individual cells and is ideal for single-cell imaging.
Materials:
-
Fura-2 pentapotassium salt stock solution (1-5 mM in DMSO)
-
Intracellular-like buffer (e.g., 120 mM KCl, 2 mM MgCl₂, 10 mM HEPES, pH 7.2)
-
Micropipettes with a tip diameter of ~0.5 µm
-
Micromanipulator and injection system
-
Inverted fluorescence microscope
Procedure:
-
Prepare the injection solution by diluting the Fura-2 stock solution into the intracellular-like buffer to a final concentration of 50-100 µM.
-
Centrifuge the injection solution at high speed (e.g., >10,000 x g) for at least 10 minutes to pellet any particulates that could clog the micropipette.
-
Back-fill the micropipette with the supernatant of the centrifuged injection solution.
-
Mount the micropipette onto the micromanipulator.
-
Under microscopic guidance, carefully bring the micropipette into contact with the plasma membrane of the target cell.
-
Gently penetrate the cell membrane and apply a brief, controlled pressure pulse to inject a small volume of the Fura-2 solution (typically 1-5% of the cell volume).
-
Withdraw the micropipette carefully.
-
Allow the injected cells to recover for at least 30 minutes at 37°C before imaging to allow for uniform diffusion of the dye throughout the cytoplasm.
2.2 Scrape Loading
Scrape loading is a technique for loading a large number of adherent cells simultaneously. It involves transiently disrupting the cell membrane in the presence of the dye.
Materials:
-
Fura-2 pentapotassium salt stock solution (1-5 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell scraper or rubber policeman
-
Petri dish or multi-well plate with adherent cells
Procedure:
-
Grow cells to a confluent monolayer on a petri dish.
-
Prepare the loading solution by diluting the Fura-2 stock solution into the physiological buffer to a final concentration of 10-50 µM.
-
Wash the cell monolayer twice with the physiological buffer to remove any residual culture medium.
-
Aspirate the buffer and add a small volume of the Fura-2 loading solution, just enough to cover the cell monolayer.
-
Gently scrape a portion of the cells from the dish surface using a sterile cell scraper or rubber policeman. The mechanical disruption will create transient pores in the membranes of the cells adjacent to the scrape line, allowing the Fura-2 to enter.
-
Incubate the dish for 5-10 minutes at room temperature to allow for dye uptake.
-
Gently wash the cells three times with the physiological buffer to remove extracellular Fura-2.
-
Add fresh culture medium and allow the cells to recover for at least 30-60 minutes at 37°C before imaging. Note that only the cells near the scrape line will be loaded.
In Vitro Calibration of Fura-2 Signal
To convert the measured fluorescence ratio into an absolute intracellular calcium concentration, an in vitro calibration is necessary to determine the key parameters of the Grynkiewicz equation: R_min, R_max, and S_f2/S_b2.
Materials:
-
Fura-2 pentapotassium salt
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorometer or fluorescence microscope setup for ratiometric imaging
Procedure:
-
Prepare a working solution of Fura-2 pentapotassium salt (e.g., 1 µM) in both the calcium-free and calcium-saturating buffers.
-
Determine R_min: Measure the fluorescence intensity of the Fura-2 solution in the calcium-free buffer at 510 nm with excitation at 340 nm and 380 nm. Calculate the ratio: R_min = (Intensity at 340 nm excitation) / (Intensity at 380 nm excitation)
-
Determine R_max: Measure the fluorescence intensity of the Fura-2 solution in the calcium-saturating buffer at 510 nm with excitation at 340 nm and 380 nm. Calculate the ratio: R_max = (Intensity at 340 nm excitation) / (Intensity at 380 nm excitation)
-
Determine S_f2/S_b2: This is the ratio of the fluorescence intensity at 380 nm excitation in the calcium-free solution to that in the calcium-saturating solution. S_f2/S_b2 = (Intensity at 380 nm in Ca²⁺-free buffer) / (Intensity at 380 nm in Ca²⁺-saturating buffer)
-
Calculate [Ca²⁺]i: Use the Grynkiewicz equation to calculate the intracellular calcium concentration from the experimentally measured ratio (R) in your cells: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2)
Where K_d is the dissociation constant of Fura-2 for Ca²⁺ (approximately 145 nM).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient dye loading.- Photobleaching. | - Increase the concentration of Fura-2 in the loading solution or the injection pressure/duration.- Reduce the intensity and duration of the excitation light. Use neutral density filters. |
| High background fluorescence | - Incomplete removal of extracellular dye.- Cell autofluorescence. | - Ensure thorough washing of cells after loading.- Measure the autofluorescence of unloaded cells and subtract it from the signal of loaded cells. |
| Inaccurate or inconsistent [Ca²⁺]i measurements | - Incorrect calibration parameters.- Dye compartmentalization in organelles.- Dye leakage from the cells. | - Perform a careful in vitro calibration under conditions that mimic the intracellular environment (pH, ionic strength, temperature).- For scrape loading, analyze cells promptly after loading. For microinjection, ensure the dye is in the cytoplasm.- Perform experiments at room temperature to reduce active transport. The anion transport inhibitor Probenecid can be used to reduce dye leakage.[6] |
| Cell damage or death | - Excessive injection volume or pressure.- Harsh scrape loading technique. | - Optimize microinjection parameters to minimize cell volume displacement.- Apply gentle and consistent pressure during scrape loading. Ensure cells have adequate recovery time. |
Conclusion
Fura-2 pentapotassium salt remains a powerful and reliable tool for the quantitative measurement of intracellular calcium. Its ratiometric properties provide a robust method for obtaining accurate data, crucial for understanding the intricate role of calcium in cellular signaling and for the development of novel therapeutics targeting these pathways. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively harness the capabilities of Fura-2 pentapotassium salt to advance their scientific investigations.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Biotium Fura-2, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
